molecular formula C16H20N2O2 B13433632 Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate CAS No. 1956382-01-6

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate

Cat. No.: B13433632
CAS No.: 1956382-01-6
M. Wt: 272.34 g/mol
InChI Key: HCOWPXFBCIWDMG-UHFFFAOYSA-N
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Description

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is a complex organic compound that features an indole core structure substituted with a methyl ester group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine (such as N-methylpyrrolidine) to form the desired substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, a compound with a similar pyrrolidine ring structure.

    Indole-3-carbinol: An indole derivative with anticancer properties.

    Tryptamine: An indole derivative with a similar core structure.

Uniqueness

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is unique due to the combination of its indole core and pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate, a compound with the CAS number 143322-55-8, is a derivative of indole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₁₄H₁₈N₂
Molecular Weight: 214.31 g/mol
IUPAC Name: this compound

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that compounds similar to methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of cell wall synthesis or interference with metabolic pathways .
  • Cytotoxicity : In vitro assays have demonstrated that this compound has cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to scavenge free radicals and modulate neuroinflammatory responses has been highlighted in recent research .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Inhibition of Enzymatic Activity : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical landscape within cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl indole derivatives demonstrated that at concentrations as low as 25 µg/mL, significant inhibition of bacterial growth was observed against Staphylococcus aureus and Escherichia coli. The study concluded that the mechanism likely involves disruption of bacterial membrane integrity .

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into the cytotoxic effects on human cancer cell lines, this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells (MCF7). Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its potential as an anticancer agent .

Properties

CAS No.

1956382-01-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-18-7-3-4-13(18)8-12-10-17-15-6-5-11(9-14(12)15)16(19)20-2/h5-6,9-10,13,17H,3-4,7-8H2,1-2H3

InChI Key

HCOWPXFBCIWDMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(=O)OC

Origin of Product

United States

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